molecular formula C22H22N4O4S B2490204 4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941995-07-9

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2490204
CAS No.: 941995-07-9
M. Wt: 438.5
InChI Key: OJXKEKHXHDRFMC-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide-based compound featuring a pyridazine core substituted with a morpholine moiety and an acetylated benzenesulfonamide group.

Properties

IUPAC Name

4-acetyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16(27)17-5-7-20(8-6-17)31(28,29)25-19-4-2-3-18(15-19)21-9-10-22(24-23-21)26-11-13-30-14-12-26/h2-10,15,25H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKEKHXHDRFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a halogenated pyridazine derivative.

    Coupling with the Phenyl Group: The phenyl group is coupled to the pyridazine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the phenyl derivative with sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Amines or sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with enzymes and receptors.

    Chemical Biology: Employed as a probe to study the mechanisms of enzyme inhibition and receptor binding.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with biological macromolecules:

    Molecular Targets: Enzymes such as carbonic anhydrase, receptors like G-protein coupled receptors, and ion channels.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interference with ion transport mechanisms.

Comparison with Similar Compounds

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Synthesis : Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
  • Key Differences : While 17d shares the benzenesulfonamide backbone, it lacks the pyridazine-morpholine system and acetyl group present in the target compound. The trifluoromethyl group in 17d may enhance metabolic stability compared to the acetyl group in the target molecule.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Contains a pyrazolo-pyrimidinyl core linked to a sulfonamide group and a chromenone moiety .
  • Key Differences: The chromenone and pyrazolo-pyrimidine systems contrast with the pyridazine-morpholine scaffold in the target compound. This analog’s fluorinated aromatic rings may influence binding affinity compared to the acetyl group in the target molecule.

Pharmacological and Physicochemical Comparisons

Cytotoxicity Screening Methods

  • SRB Assay: A standard method for cytotoxicity assessment (e.g., in anticancer drug screens) involves sulforhodamine B (SRB) staining . For example, analogs like 17d or chromenone derivatives might undergo SRB-based testing to quantify protein content and cell viability.

Physicochemical Properties

Property Target Compound Compound 17d Example 53
Molecular Weight Not reported ~413.4 g/mol 589.1 g/mol
Melting Point Not reported Not reported 175–178°C
Key Functional Groups Acetyl, morpholine Trifluoromethyl Fluorophenyl, chromenone
  • Key Observations : The target compound’s acetyl group may confer distinct solubility or metabolic properties compared to the trifluoromethyl or fluorophenyl groups in analogs.

Biological Activity

4-acetyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process generally includes:

  • Formation of the Morpholinopyridazine moiety : The morpholinopyridazine structure is synthesized through cyclization reactions involving appropriate pyridazine derivatives.
  • Acetylation : The introduction of the acetyl group is achieved using acetyl chloride or acetic anhydride in the presence of a base.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting the sulfonyl chloride with the amine derivative.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamide derivatives showed promising results against both bacterial and fungal strains. The compound's effectiveness was compared to standard antibiotics, revealing comparable or superior activity in some cases .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This activity was assessed using various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection.

Case Studies

  • Study on Antimicrobial Efficacy : A specific study evaluated the antimicrobial activity of a series of benzenesulfonamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines (such as MCF-7 and HeLa) demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell proliferation and increased rates of apoptosis, suggesting its potential as an anticancer agent .

Data Summary Table

Activity Effectiveness Methodology
AntimicrobialMIC values comparable to standard antibioticsAgar diffusion method, broth microdilution
AnticancerInduces apoptosis in cancer cell linesMTT assay, flow cytometry

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